molecular formula C16H23N3O3 B6494930 N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide CAS No. 1351653-42-3

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B6494930
CAS No.: 1351653-42-3
M. Wt: 305.37 g/mol
InChI Key: AGEOFZRFVUQMTL-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide is a synthetic organic compound that combines the structural features of adamantane and oxadiazole Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts significant stability and lipophilicity The oxadiazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, often associated with bioactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2-methoxyethyl hydrazine can react with an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Attachment to Adamantane: The oxadiazole derivative is then coupled with adamantane-1-carboxylic acid using coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques like recrystallization or chromatography, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group of the carboxamide, potentially yielding amines or alcohols.

    Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products:

    Oxidation: Formation of 2-methoxyethyl carboxylic acid derivatives.

    Reduction: Formation of 2-methoxyethyl amine derivatives.

    Substitution: Formation of various substituted adamantane derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structural features.

    Materials Science: Its rigid structure makes it suitable for the development of novel polymers and materials with enhanced thermal stability.

Biology and Medicine:

    Antiviral Agents: The adamantane core is known for its antiviral properties, particularly against influenza viruses.

    Anticancer Agents: The oxadiazole ring has been explored for its potential anticancer activity, making this compound a candidate for drug development.

Industry:

    Pharmaceuticals: Used in the synthesis of drugs with improved pharmacokinetic properties.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core can disrupt viral replication by interfering with viral ion channels, while the oxadiazole ring can inhibit enzymes critical for cancer cell proliferation. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in disease progression.

Comparison with Similar Compounds

    Amantadine: An antiviral drug with a similar adamantane core.

    Rimantadine: Another antiviral with structural similarities to amantadine.

    Oxadiazole Derivatives: Various compounds containing the oxadiazole ring, known for their diverse biological activities.

Uniqueness: N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide is unique due to the combination of the adamantane and oxadiazole moieties, which confer both stability and bioactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-21-3-2-13-18-19-15(22-13)17-14(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,2-9H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEOFZRFVUQMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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